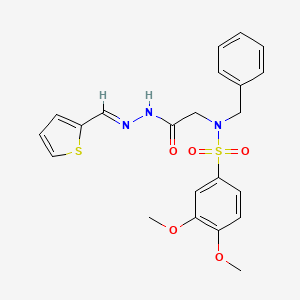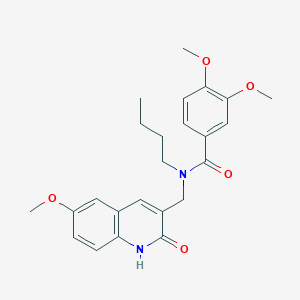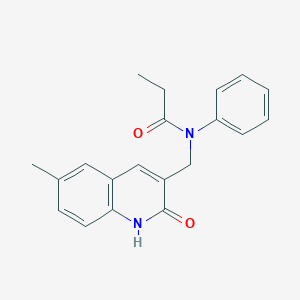![molecular formula C18H18N4O4 B7708408 N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7708408.png)
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Substitution Reactions: The methoxyethyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, depending on the substituents and reaction conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Alkylating Agents: Alkyl halides, tosylates.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: Used in the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand to form coordination complexes with metals.
Biology and Medicine
Biological Probes: Used in the study of biological systems and pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitro group could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the nitro and methoxyethyl groups.
2-Nitroaniline: Lacks the oxadiazole and methoxyethyl groups.
N-(2-Methoxyethyl)-2-nitroaniline: Lacks the oxadiazole ring.
Uniqueness
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the combination of the oxadiazole ring, nitro group, and methoxyethyl substituent, which confer specific chemical and biological properties that are not present in the individual components.
特性
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-3-5-13(6-4-12)17-20-18(26-21-17)14-7-8-15(19-9-10-25-2)16(11-14)22(23)24/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYCAKRUHNDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B7708329.png)
![N-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7708347.png)
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)
![3-[3-(6-Methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7708362.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B7708369.png)
![N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B7708374.png)

![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide](/img/structure/B7708390.png)

![N-(2,3-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7708420.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7708425.png)
![N-(4-chlorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708437.png)

